

Application Note: Deaminative Functionalization via Pyrylium Tetrafluoroborate

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Compound of Interest

Compound Name: Pyrylium tetrafluoroborate

CAS No.: 80279-50-1

Cat. No.: B3331278

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Executive Summary

The conversion of primary amines (

) into carbon-centered radicals represents a paradigm shift in retrosynthetic analysis, effectively turning abundant nitrogen-containing feedstocks into versatile alkylating agents. This guide details the use of 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT) as a reagent to activate primary amines via the formation of Katritzky salts (pyridinium salts).[1] Unlike classical diazonium chemistry, which is limited to anilines, this methodology grants access to

C-H, C-C, and C-B bond formation from alkyl amines under mild, transition-metal-catalyzed or photoredox conditions.

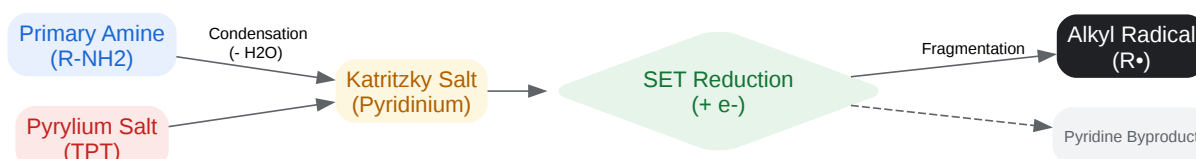
Mechanistic Principles

The core utility of TPT lies in its ability to convert a nucleophilic amino group (a poor leaving group) into an electron-deficient pyridinium ring (an excellent leaving group and electron acceptor).

The Activation Pathway

- Condensation: The primary amine attacks the electrophilic pyrylium ring. Following ring opening and re-closure, a stable N-substituted pyridinium salt (Katritzky salt) is formed.
- Single Electron Transfer (SET): The Katritzky salt possesses a low reduction potential (to V vs SCE). Upon accepting an electron (from a photocatalyst or low-valent metal), the pyridinium ring reduces to a dihydropyridinyl radical.
- Fragmentation: This unstable intermediate undergoes homolytic C-N bond cleavage, releasing the sterically encumbered 2,4,6-triphenylpyridine (neutral byproduct) and generating a nucleophilic alkyl radical ().

Mechanistic Flowchart



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Figure 1: Mechanistic pathway for amine activation using **Pyrylium Tetrafluoroborate**. The process converts the amine into a redox-active ester equivalent.

Core Protocol: Synthesis of Katritzky Salts[2][3][4]

This is the foundational step for all downstream applications. The resulting tetrafluoroborate salts are typically air-stable, crystalline solids.

Materials

- Reagent: 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) [CAS: 448-61-3].[2][3]

- Substrate: Primary alkyl amine (equiv).[4]

- Solvent: Ethanol (Absolute) or

.

- Base: Triethylamine () (only if using the DCM method).

Method A: Ethanol Reflux (Standard)

Best for non-volatile, thermally stable amines.

- Charge: In a round-bottom flask, dissolve the primary amine (equiv) and TPT (- equiv) in absolute ethanol (M concentration relative to amine).
- Reflux: Heat the mixture to reflux () with stirring.
- Monitor: The deep yellow suspension of TPT will gradually clear or change consistency. Reaction time is typically 2–12 hours. Monitor by TLC (TPT is fluorescent; the product is often UV active but distinct).
- Workup:
 - Cool the reaction to room temperature.
 - Add diethyl ether () to precipitate the product if it hasn't already crystallized.

- Filter the solid and wash copiously with
to remove unreacted pyridine byproduct or starting materials.
- Drying: Dry under high vacuum.

Method B: Mild Conditions (DCM/TEA)

Best for acid-sensitive or thermally labile substrates.

- Charge: Dissolve amine (
equiv) in
(
M).
- Add Reagents: Add TPT (
equiv) followed by
(
equiv).
- Stir: Stir at room temperature for 12–24 hours. The solution usually turns a deep red/orange color initially due to the formation of the ring-opened intermediate, then fades.
- Purification:
 - Concentrate the mixture.^{[5][6]}
 - Precipitate with
or perform a short silica plug filtration (eluting with
) if the salt is soluble in ether.

Application Protocol 1: Ni-Catalyzed Deaminative Alkylation

Target Transformation:

(C-N to C-C) Reference: Based on methodologies established by Baran and Watson [1, 2].

This protocol utilizes the Katritzky salt as an alkyl electrophile in a reductive cross-coupling with an alkyl halide.

Reagents

- Electrophile 1: Katritzky Salt (equiv).[4]
- Electrophile 2: Alkyl Bromide or Iodide (equiv).
- Catalyst: (mol%).
- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (mol%).
- Reductant: Zinc dust (-equiv).
- Solvent: DMF or DMA (anhydrous, degassed).

Step-by-Step Procedure

- Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, add the Katritzky salt (mmol), Alkyl Bromide (mmol), (mmol), dtbbpy (mmol), and Zn dust (mmol) to a vial equipped with a stir bar.
- Solvent Addition: Add anhydrous DMF (mL, M). Seal the vial with a septum cap.
- Reaction: Stir vigorously at room temperature (or for sluggish substrates) for 16–24 hours.
 - Note: Vigorous stirring is critical to keep the Zn dust suspended.
- Quench: Dilute with ethyl acetate and quench with M HCl (aq) or saturated .
- Extraction: Extract with EtOAc (). Wash combined organics with water and brine (to remove DMF).
- Purification: Dry over , concentrate, and purify via flash column chromatography.

Application Protocol 2: Photoinduced Deaminative Borylation

Target Transformation:

(C-N to C-B) Reference: Aggarwal/Glorius catalyst-free EDA complex method [3].

This method leverages the formation of an Electron-Donor-Acceptor (EDA) complex between the electron-poor Katritzky salt and the electron-rich bis(catecholato)diboron (

).[7]

Reagents

- Substrate: Katritzky Salt (equiv).[4]
- Boron Source: Bis(catecholato)diboron (equiv).
- Solvent: DMA (N,N-Dimethylacetamide), anhydrous, degassed.
- Light Source: Blue LEDs (– nm).

Step-by-Step Procedure

- Preparation: In a nitrogen-filled glovebox, weigh the Katritzky salt (mmol) and (mmol) into a clear glass vial.

- Solvation: Add degassed DMA (mL, M).
- Irradiation: Seal the vial and place it in a photoreactor (or surround with Blue LED strips) with fan cooling to maintain ambient temperature. Irradiate for 12–18 hours.
- Transesterification (Critical Step): The catechol boronate product is chemically unstable on silica. It must be converted to the pinacol ester ().
 - Open the vial and add (equiv) and Pinacol (equiv).
 - Stir at room temperature for 1–2 hours.
- Workup: Dilute with or EtOAc, wash with water and brine.
- Purification: Flash chromatography (silica gel).

Data Summary & Comparison

Feature	Ni-Catalyzed Alkylation	Photoinduced Borylation
Bond Formed		
Mechanism	Reductive Cross-Electrophile Coupling	Radical Chain / EDA Complex
Key Reagent	Zn (Reductant), Alkyl Halide	(Reagent & Donor)
Conditions	Thermal (), Metal Cat.	Photochemical (Blue LED), Metal-Free
Limitation	Sensitive to strong acid (Zn dissolution)	Steric bulk of amine can slow EDA formation

Troubleshooting & Optimization

Solubility Issues

- Problem: Katritzky salt is insoluble in the reaction solvent (DMF/DMA).
- Solution: While TPT utilizes the tetrafluoroborate () anion, solubility can be tuned by ion exchange. If salts are too insoluble, prepare the salt or triflate () analog. However, is generally the best balance of stability and reactivity.

Low Yield in Salt Synthesis

- Cause: Incomplete condensation due to steric hindrance near the amine.
- Solution: Switch to the "Zimmerman" modification: Use 1,2-dichloroethane (DCE) as solvent and heat to

in a sealed tube. The higher temperature often drives the condensation for secondary or bulky primary amines.

Purification of Katritzky Salts[9]

- Tip: Do not use column chromatography for the salts unless absolutely necessary (they can streak or degrade). Precipitation from DCM/Ether or Acetone/Ether is the preferred purification method.

Safety & Handling

- **2,4,6-Triphenylpyrylium Tetrafluoroborate:**
 - Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
 - Handling: Avoid dust formation.[8][9] Use in a fume hood.
- **Katritzky Salts:**
 - Generally non-volatile but should be treated as potential irritants.
 - Stability: Stable to air and moisture for months if stored in the dark.
- **Nickel Catalysts:**
 - Ni(II) salts are potential carcinogens and sensitizers. Handle inside a glovebox or with strict double-gloving procedures.

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